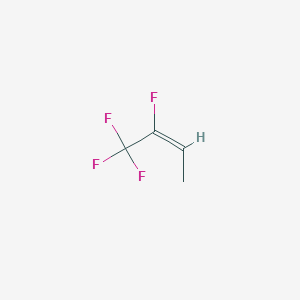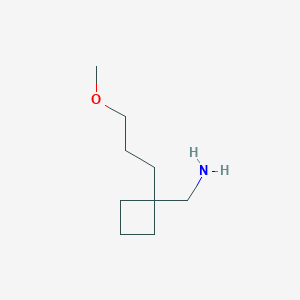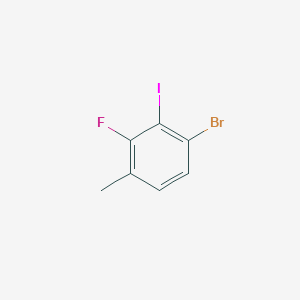![molecular formula C6H11NO2 B13639315 5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
5,8-Dioxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxa-2-azaspiro[35]nonane is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxa-2-azaspiro[3.5]nonane typically involves the reaction of a precursor compound with chloroacetyl chloride . The reaction conditions often require a controlled environment to ensure the proper formation of the spirocyclic structure. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
5,8-Dioxa-2-azaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as photochromic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5,8-Dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . The spirocyclic structure allows the compound to fit into the active site of the enzyme, inhibiting its activity and leading to increased levels of fatty acid amides in the body.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: A methylated derivative with distinct chemical properties.
Uniqueness
5,8-Dioxa-2-azaspiro[3.5]nonane stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5,8-dioxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(5-8-1)3-7-4-6/h7H,1-5H2 |
InChI Key |
SOASSHDMEVHZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CNC2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)
![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)

![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)







![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
